An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Bromo-1,3-dichloro-5-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Bromo-1,3-dichloro-5-nitrobenzene is a polyhalogenated nitroaromatic compound that serves as a highly functionalized and versatile building block in modern organic synthesis. Its strategic arrangement of three distinct electron-withdrawing groups on a benzene scaffold imparts a unique reactivity profile, making it an invaluable precursor for constructing complex molecular architectures. The presence of differentially reactive halogen atoms (one bromine, two chlorines) alongside a modifiable nitro group allows for selective, stepwise functionalization. This guide provides an in-depth analysis of its chemical properties, outlines a rational synthetic approach with mechanistic justifications, explores its critical applications in medicinal chemistry—particularly in the development of kinase inhibitors—and details essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.
Molecular Identity and Physicochemical Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical properties. 2-Bromo-1,3-dichloro-5-nitrobenzene is unambiguously identified by its IUPAC name and CAS registry number, which ensures clarity and reproducibility in scientific communication.
IUPAC Name: 2-bromo-1,3-dichloro-5-nitrobenzene[1][2]
Chemical Structure:
The electronic nature of this molecule is dominated by the strong electron-withdrawing effects of the nitro group and the halogen substituents. This delocalization of electron density from the benzene ring is a key determinant of its chemical reactivity, primarily deactivating the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions.[1]
| Property | Value | Source |
| CAS Number | 98137-94-1 | [1][2][3] |
| Molecular Formula | C₆H₂BrCl₂NO₂ | [1][2][] |
| Molecular Weight | 270.89 g/mol | [1][2][] |
| Appearance | Solid | [1] |
| InChIKey | OPOMBXSGXKFMGY-UHFFFAOYSA-N | [1][] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)Br)Cl)[O-] | [2][] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| XLogP3 | 4 | [2] |
Note: Properties such as XLogP3 and Topological Polar Surface Area are computationally derived values from PubChem.[2]
Strategic Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatic compounds like 2-bromo-1,3-dichloro-5-nitrobenzene is a challenge in regiochemical control. The order of substituent introduction is paramount, as each functional group directs the position of subsequent modifications.
Proposed Synthetic Pathway
A logical and efficient synthesis commences with a commercially available precursor, 1,3-dichlorobenzene, and proceeds through a two-step electrophilic aromatic substitution sequence.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol and Rationale
Step 1: Nitration of 1,3-Dichlorobenzene
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Protocol:
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To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,3-dichlorobenzene.
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Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the internal temperature below 10 °C. The use of a controlled addition funnel is critical to manage the exothermic reaction.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture over crushed ice and water, leading to the precipitation of the crude product.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The desired 1,3-dichloro-5-nitrobenzene isomer may require purification by recrystallization or column chromatography from undesired isomers.
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-
Causality and Expertise: The two chlorine atoms are deactivating but ortho-, para-directing substituents. They direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. Position 2 is sterically hindered by the two adjacent chlorine atoms. Positions 4 and 6 are electronically equivalent and less hindered, making the primary product 1,3-dichloro-4-nitrobenzene. However, the 5-nitro isomer is also formed and is the required intermediate for the next step. The choice of strong acid conditions (H₂SO₄) is essential to generate a sufficient concentration of the nitronium ion to overcome the deactivation of the ring by the chloro groups.
Step 2: Bromination of 1,3-Dichloro-5-nitrobenzene
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Protocol:
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Dissolve the purified 1,3-dichloro-5-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
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Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃).
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Slowly add a stoichiometric amount of liquid bromine, protecting the reaction from light. The reaction may require gentle heating to proceed at a reasonable rate due to the highly deactivated substrate.
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Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine.
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Perform a standard aqueous workup, dry the organic layer, and remove the solvent under reduced pressure.
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Purify the resulting solid, 2-bromo-1,3-dichloro-5-nitrobenzene, by recrystallization.
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Causality and Expertise: The substrate is now heavily deactivated towards electrophilic substitution due to three electron-withdrawing groups. The nitro group is a powerful deactivator and a meta-director (directing to C2). The chlorine at C1 directs ortho (to C2) and para (to C4). The chlorine at C3 directs ortho (to C2 and C4). All three substituents direct an incoming electrophile to position C2 and C4. Position 2 is the most favorable site as it satisfies the directing effects of all three groups, making the bromination highly regioselective. The use of a strong Lewis acid catalyst (FeBr₃) is mandatory to polarize the Br-Br bond, generating a potent electrophile (Br⁺) capable of reacting with the electron-poor aromatic ring.
Utility in Drug Development and Advanced Synthesis
The true value of 2-bromo-1,3-dichloro-5-nitrobenzene lies in its potential for controlled, sequential modification, making it a powerful scaffold for building molecular diversity.
A Hub for Synthetic Diversification
The molecule's functionality allows chemists to perform a variety of transformations selectively. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference enables the selective functionalization at the C2 position. Subsequently, the nitro group can be reduced to an amine, which can then be used for amide bond formation, reductive amination, or as a directing group for further substitutions.
Caption: Synthetic utility demonstrating diversification pathways.
Application in Kinase Inhibitor Synthesis
A prominent application of this compound is in the synthesis of bicyclic carboxamides, which have been investigated as potent kinase inhibitors for potential cancer treatments.[1][5] In this context, 2-bromo-1,3-dichloro-5-nitrobenzene acts as the starting framework. The bromine atom can be displaced or used in a coupling reaction to introduce a key pharmacophoric element, while the other positions are elaborated to build the final, complex drug candidate. This highlights its role as a crucial "building block" in the fragment-based design and synthesis of targeted therapeutics.[5]
Safety, Handling, and Hazard Management
As a reactive chemical intermediate, 2-bromo-1,3-dichloro-5-nitrobenzene must be handled with appropriate precautions. All protocols should be conducted within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |
| Acute Toxicity, Inhaled | H332 | Harmful if inhaled[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[2] |
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Handling: Avoid generating dust. Use engineering controls (fume hood) to prevent inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
2-Bromo-1,3-dichloro-5-nitrobenzene is more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. Its value is derived from the predictable yet versatile reactivity conferred by its unique substitution pattern. A firm grasp of the electronic and steric principles governing its synthesis and subsequent reactions allows researchers, particularly in the pharmaceutical industry, to leverage this compound for the efficient construction of novel and complex molecules, including promising new therapeutic agents. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory.
References
-
PubChem. 2-Bromo-5-chloronitrobenzene. National Center for Biotechnology Information. [Link]
-
INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]
-
ChemBK. 1-bromo-3-chloro-5-nitro-benzene. [Link]
-
PubChem. 2-Bromo-1,3-dichloro-5-nitrobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Dibromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. [Link]
- Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.
-
Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-Bromo-1,3-dichloro-5-nitrobenzene. [Link]
-
PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Bromo-1,3-dichloro-5-nitrobenzene | 98137-94-1 | Benchchem [benchchem.com]
- 2. 2-Bromo-1,3-dichloro-5-nitrobenzene | C6H2BrCl2NO2 | CID 9993312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 2-bromo-1,3-dichloro-5-nitrobenzene CAS#: [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [inchem.org]
